2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups on the phenyl ring and methyl groups on the indolizine core enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with a suitable indolizine precursor in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indolizine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indolizine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,4-Dimethoxyphenylacetonitrile: A precursor in the synthesis of various indolizine derivatives.
3,4-Dimethoxyphenylacetyl chloride: Used in the synthesis of other aromatic compounds.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to its analogues. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-6-5-9-19-13(2)15(11-16(12)19)14-7-8-17(20-3)18(10-14)21-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGZZLBSSETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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